molecular formula C13H20N4O4S B555422 Tos-Arg-OH

Tos-Arg-OH

Cat. No.: B555422
M. Wt: 328.39 g/mol
InChI Key: KFNRNFXZFIRNEO-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tos-Arg-OH, also known as N-Tosyl-L-arginine, is a protected amino acid derivative essential in peptide synthesis, with the CAS Number 1159-15-5 and a molecular weight of 328.4 g/mol . Its primary research application is as a building block for solid-phase and solution-phase peptide synthesis, where the tosyl (Tos) group serves as a protecting group for the side chain of the arginine residue, preventing unwanted side reactions during the coupling process . This compound has demonstrated specific utility in biochemical research, having been used as a ligand in affinity chromatography for the purification of enzymes like porcine pancreatic kallikrein . The tosyl-protected arginine is a key precursor in the creation of complex peptides, including libraries of synthetic analogs of host-defense peptides, which are investigated for their potential antifungal properties . Researchers value this reagent for its role in constructing peptides that mimic natural biological structures, enabling studies on immunomodulation and the development of new antimicrobial agents . This compound is provided as a powder and should be stored desiccated at -20°C to ensure stability . This product is intended for research purposes only and is not approved for human consumption, or for use in diagnostic or therapeutic procedures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNRNFXZFIRNEO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization of Tos Arg Oh for Research Applications

Established Synthetic Routes for N-Tosyl-L-arginine

The synthesis of N-Tosyl-L-arginine involves the introduction of a tosyl group onto the arginine molecule. While detailed, general procedures for the direct tosylation of arginine to yield Tos-Arg-OH are not extensively described in the provided information, the compound itself is a known entity used in the preparation of further protected derivatives nih.gov. The tosyl group is specifically attached to the guanidino group of arginine invivochem.cnnih.gov.

A patent describes a process for the production of crystalline N-tosyl-L-arginine, highlighting its importance as a crystalline arginine derivative valuable in peptide and polypeptide synthesis nih.gov. The preparation of crystalline arginine derivatives, including N-tosyl-L-arginine, has historically presented challenges nih.gov.

Methods for Tosyl Group Introduction onto Arginine

The tosyl group is introduced onto the guanidino side chain of arginine invivochem.cnnih.gov. Although specific reaction conditions for the direct tosylation of arginine to form this compound are not detailed, the compound serves as a precursor for protected forms like Boc-Arg(Tos)-OH, which can be synthesized from N-tosyl-L-arginine and t-butyloxycarbonyl azide (B81097) nih.gov. This indicates that the tosylation step precedes or is integrated into the synthesis of these protected derivatives.

Preparation of Crystalline N-Tosylarginine Derivatives

The preparation of crystalline N-tosylarginine derivatives is crucial for achieving high purity, which is advantageous in peptide synthesis compared to amorphous materials nih.gov. A reported process for obtaining crystalline N-carbobenzoxy-N-tosyl-L-arginine cyclohexylamine (B46788) salt involves dissolving an oily residue in methanol (B129727), cooling the solution, adding cyclohexylamine, and inducing crystallization by adding ether nih.gov. The resulting salt is then filtered and washed nih.gov. Another crystalline derivative, N-tosyl-L-arginine benzyl (B1604629) ester, can be produced by reacting crystalline N-tosyl-L-arginine with benzyl alcohol saturated with dry hydrogen chloride, followed by basification of the resulting hydrochloride salt nih.gov. These methods demonstrate specific approaches to obtaining crystalline forms of tosylarginine derivatives.

Synthesis of Protected this compound Derivatives for Peptide Chemistry

Protected derivatives of this compound, featuring additional protecting groups on the alpha-amino function, are widely utilized as building blocks in peptide synthesis nih.govadvancedchemtech.com. The tosyl group effectively protects the strongly basic guanidino group of arginine, preventing unwanted side reactions during peptide chain elongation invivochem.cnnih.govadvancedchemtech.com. The choice of the N-alpha protecting group dictates the peptide synthesis strategy employed, with Boc and Fmoc being the most common in solid-phase peptide synthesis (SPPS).

Boc-Arg(Tos)-OH in Solid-Phase Peptide Synthesis (SPPS)

Boc-Arg(Tos)-OH is a frequently used arginine derivative in Boc-based SPPS advancedchemtech.com. The tert-butoxycarbonyl (Boc) group protects the alpha-amino function, while the tosyl group protects the guanidino group advancedchemtech.com. This dual protection allows for the controlled incorporation of arginine residues into growing peptide chains advancedchemtech.com.

In Boc SPPS, the tosyl group is typically removed during the final cleavage of the peptide from the solid support using strong acids such as anhydrous HF or TMSOTf. It is noted that TFMSA is not effective for removing the tosyl group. While the tosyl group is generally stable during the repetitive deprotection of the Boc group with trifluoroacetic acid (TFA), its removal with HF can lead to side reactions, such as the modification of tryptophan residues. This can be mitigated by adding scavengers like thioanisole (B89551) to the cleavage mixture.

Boc-Arg(Tos)-OH serves as a standard building block for introducing arginine residues in Boc SPPS. The synthesis of dipeptides incorporating Boc-Arg(Tos)-OH has been reported, for example, the coupling of Boc-Arg(Tos)-OH with H-Tyr(Bzl)-OCH3 using diphenylphosphoryl azide (DPPA) and N,N-diisopropylethylamine (DIEA) in dimethylformamide (DMF).

Fmoc-Arg(Tos)-OH in Peptide Synthesis

Fmoc-Arg(Tos)-OH is a synthetic amino acid derivative employed in Fmoc-based peptide synthesis, particularly in SPPS nih.gov. In this derivative, the 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group, providing orthogonality to the tosyl group on the guanidine (B92328) nih.gov. This allows for selective removal of the Fmoc group under basic conditions (e.g., piperidine) during the peptide chain elongation cycles, while the tosyl group remains intact until the final cleavage.

Fmoc-Arg(Tos)-OH functions as a key building block for introducing arginine into peptides synthesized via the Fmoc strategy nih.gov. Coupling reactions involving Fmoc-Arg(Tos)-OH can be carried out using standard peptide coupling reagents like PyBOP or TBTU, although the bulky nature of the tosyl group may necessitate longer reaction times.

Other N-Protected Tosylarginine Derivatives

Beyond Boc and Fmoc, other N-protected tosylarginine derivatives have been explored for peptide synthesis. N-alpha-Benzyloxycarbonyl-N-omega-tosyl-L-arginine (Z-Arg(Tos)-OH) is one such derivative that has been noted for its utility, particularly in solution-phase peptide synthesis. Crystalline forms of Z-Arg(Tos)-OH and its salts, such as the cyclohexylamine salt, have been prepared and recognized for their value in peptide synthesis nih.gov. While Boc and Fmoc strategies are predominant in modern SPPS, Z-protected amino acids, including Z-Arg(Tos)-OH, have played a role in the development of peptide synthesis methodologies nih.gov.

Properties of Selected Protected Tosylarginine Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearancePubChem CID
Boc-Arg(Tos)-OH13836-37-8C₁₈H₂₈N₄O₆S428.50White powder83767
Fmoc-Arg(Tos)-OH83792-47-6C₂₈H₃₀N₄O₆S550.6White solid-
Z-Arg(Tos)-OH13650-38-9C₂₁H₂₆N₄O₆S462.52Not specified3010416

Note: PubChem CID for Fmoc-Arg(Tos)-OH is associated with the CAS number but not directly provided as a CID for the compound itself in the snippets.

Polymerization of N-Tosyl-L-arginine Derivatives

The polymerization of protected arginine derivatives, such as N-Tosyl-L-arginine, is a key route for synthesizing polyarginine, a polyamino acid with various research applications. The tosyl group serves as a protecting group for the guanidino function of arginine during the polymerization process, preventing unwanted side reactions nih.gov.

Synthesis of Poly-N-tosyl-L-arginine

The synthesis of poly-Nω-tosyl-L-arginine typically proceeds via the N-carboxyanhydride (NCA) method. The protected amino acid NCA monomer, Nω-tosyl-L-arginine-Nα-carboxylic acid anhydride (B1165640), is a crucial intermediate oup.com, oup.com.

The preparation of Nω-tosyl-L-arginine-Nα-carboxylic acid anhydride hydrochloride can be achieved by the reaction of Nα-carbobenzyloxy-Nω-tosyl-L-arginine and thionyl chloride oup.com, oup.com. Subsequent treatment with silver oxide is performed to remove the hydrochloride, yielding the Nω-tosyl-L-arginine-Nα-carboxylic acid anhydride (NCA) oup.com, oup.com. This fresh syrup of the NCA is then used for polymerization oup.com.

Polymerization of the Nω-tosyl-L-arginine NCA can be carried out under controlled conditions. For instance, one method involves dissolving the NCA in a solvent like dioxane and initiating the polymerization oup.com. A reported yield for this polymerization is 50%, resulting in poly-Nω-tosyl-L-arginine with an average molecular weight (M÷) of approximately 16200, corresponding to a degree of polymerization (n) of around 52 oup.com. Another polymerization method using a different equivalent of initiator resulted in a polymer with an equivalent molecular weight of 8400 (n=27) oup.com.

Synthesis Method Yield (%) Equivalent Molecular Weight (Daltons) Degree of Polymerization (n)
Polymerization with TEDA (0.028 mmol) in dioxane 50 16200 52
Polymerization with TEDA (different equivalent) 94 8400 27

Conversion to Poly-L-arginine

Following the synthesis of the protected polymer, poly-Nω-tosyl-L-arginine, the tosyl protecting group must be removed to obtain the desired poly-L-arginine oup.com, oup.com. A common method for the deprotection involves treating poly-Nω-tosyl-L-arginine with hydrogen fluoride (B91410) oup.com, oup.com. This step cleaves the tosyl group from the guanidino nitrogen.

After treatment with hydrogen fluoride, the resulting poly-L-arginine hydrochloride can be purified. One purification method described involves passing the solution through a column of IRA-400 resin in the hydrochloride form oup.com. This process helps to isolate the poly-L-arginine hydrochloride. Infrared absorption spectroscopy can be used to confirm the conversion, showing characteristic spectral changes between the protected and deprotected polymer oup.com.

Role of Tos Arg Oh in Peptide Synthesis Methodologies

Tosyl Group as a Protecting Group for Arginine in Peptide Synthesis

The tosyl group serves as a protecting group for the arginine residue during peptide synthesis, primarily in Boc (tert-butoxycarbonyl) chemistry nih.govpeptide.compeptide.com. This protection is crucial for controlling the reactivity of arginine's side chain.

Protection of Guanidino Functionality

The guanidino group of arginine is strongly basic with a high pKa value, remaining protonated under physiological conditions nih.gov. This basicity can interfere with coupling reactions and lead to undesirable side products during peptide synthesis. The tosyl group is attached to one of the nitrogen atoms of the guanidino group, effectively reducing its basicity and nucleophilicity nih.govcymitquimica.comontosight.ai. This protection prevents the guanidino group from participating in unintended reactions, such as lactam formation, which can be a severe side reaction during arginine incorporation nih.gov.

Orthogonal Protection Strategies

In peptide synthesis, orthogonal protection strategies involve using protecting groups that can be removed selectively under different conditions, allowing for the deprotection of specific functional groups at different stages of the synthesis. In the context of Boc chemistry, where the Nα-amino group is protected by the Boc group (removable by acid), the tosyl group on the arginine side chain is considered a semi-permanent protecting group peptide.com. Its removal typically requires strongly acidic conditions, distinct from those used for Boc removal nih.govpeptide.com. While the tosyl group was historically used in Boc strategy, more labile protecting groups like Pbf (pentamethylchroman-6-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) are now more commonly used in Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which employs base-labile Nα-protection nih.govpeptide.com.

Applications in Solid-Phase Peptide Synthesis (SPPS)

Tos-Arg-OH, or more commonly Boc-Arg(Tos)-OH, has found application as a building block in Solid-Phase Peptide Synthesis (SPPS), particularly within the Boc strategy peptide.com. SPPS allows for the automated synthesis of peptides on an insoluble solid support iris-biotech.de.

Incorporation of this compound into Peptide Chains

In Boc-SPPS, amino acids with protected side chains, such as Boc-Arg(Tos)-OH, are sequentially coupled to the growing peptide chain anchored to a resin peptide.com. The Boc group on the alpha-amino group is removed in each cycle using acid (e.g., TFA), and the next protected amino acid is coupled. The tosyl group on the arginine side chain remains intact throughout the chain elongation process peptide.com.

Cleavage of the Tosyl Protecting Group from Peptides

The removal of the tosyl group from the arginine side chain, along with the cleavage of the peptide from the solid support and removal of other side-chain protecting groups, is typically performed in a final deprotection step peptide.com. This step often involves strong acids. Historically, anhydrous hydrogen fluoride (B91410) (HF) was used for the cleavage of the tosyl group nih.govpeptide.comgoogle.com. Other strong acids like trifluoromethanesulfonic acid (TFMSA) have also been employed nih.govpeptide.comrsc.org. However, the harsh conditions required for tosyl group removal can potentially lead to side reactions or degradation of sensitive amino acid residues within the peptide chain nih.govpeptide.comgoogle.com. The use of scavengers in the cleavage cocktail can help to mitigate some of these side reactions peptide.comthermofisher.com.

Enzymatic Peptide Synthesis Utilizing Arginine Derivatives

Enzymatic peptide synthesis offers a milder and more environmentally friendly alternative to traditional chemical synthesis methods mdpi.com. While this compound itself might not be a direct substrate in typical enzymatic coupling reactions which often utilize activated esters or amides, arginine derivatives have been explored in enzymatic approaches. For instance, enzymes like papain and trypsin have been shown to catalyze the formation of peptide bonds involving arginine derivatives mdpi.comnih.govnih.gov. Studies have investigated the enzymatic synthesis of arginine-based compounds, such as arginine N-alkyl amides and ester derivatives, using enzymes like papain nih.gov. Trypsin also exhibits specificity towards the C-terminal side of arginine residues in enzymatic peptide synthesis mdpi.com. These enzymatic methods often employ protected arginine derivatives, although the specific protecting groups and the form of the arginine derivative (e.g., ester or amide) would differ from this compound for direct enzymatic coupling.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound52501
Arginine6322, 16 nih.govnih.gov
p-Toluenesulfonic acid6101, 521998 nih.govfishersci.at

Data Table: Arginine Protecting Groups in Peptide Synthesis

Protecting GroupChemistry StrategyFunctional Group ProtectedTypical Removal ConditionsNotes
Tosyl (Tos)BocGuanidinoStrong acid (e.g., HF, TFMSA)Historically used, harsh removal conditions, potential for side reactions. nih.govpeptide.compeptide.comgoogle.com
Nitro (NO2)BocGuanidinoHF, SnCl2, hydrogenolysisCan undergo side reactions during cleavage. peptide.com
MtrFmocGuanidinoTFA/thioanisole (B89551)Acid labile, requires longer deprotection times for multiple Mtr groups. peptide.comthermofisher.com
PmcFmocGuanidinoTFAAcid labile, can be difficult to scavenge, potential for reattachment. peptide.comthermofisher.com
PbfFmocGuanidinoTFAAcid labile, generally preferred in Fmoc due to easier scavenging and faster deprotection. nih.govpeptide.comthermofisher.com

Role of Proteases in Peptide Ligation

Proteases are enzymes that typically catalyze the hydrolysis of peptide bonds. However, under specific conditions, some proteases can also catalyze the reverse reaction, known as enzymatic peptide ligation or synthesis. This process involves the formation of a peptide bond. Proteases like trypsin are known to cleave peptide bonds involving arginine residues. scbt.com Tos-Arg-OMe, being a synthetic substrate for trypsin and other serine proteases, is utilized in studies investigating the activity and specificity of these enzymes. caymanchem.combertin-bioreagent.comsigmaaldrich.combiomol.comlabsolu.calabsolu.ca

The use of protected amino acids like Boc-Arg(Tos)-OH and Fmoc-Arg(Tos)-OH is common in solid-phase peptide synthesis (SPPS). ontosight.aichemimpex.comtargetmol.comcenmed.com In the Boc strategy, the tosyl group is used for the protection of the guanidino group of arginine and is typically removed by strong acids like anhydrous HF. mdpi.compeptide.com While this is a chemical synthesis method, the understanding of protease activity and substrate specificity, often studied using compounds like Tos-Arg-OMe, is relevant to the broader field of peptide synthesis, including enzymatic approaches.

Studies involving the immobilization of proteases, such as trypsin, have shown that immobilization can influence enzyme activity, potentially favoring aminolysis (peptide bond formation) over hydrolysis. nih.gov Synthetic substrates like Tos-Arg-OMe are crucial tools in these studies to evaluate the catalytic efficiency and specificity of both soluble and immobilized enzymes. nih.gov

Kinetic Studies with this compound in Enzymatic Reactions

This compound derivatives, particularly Tos-Arg-OMe, are frequently employed in kinetic studies to characterize the activity of proteases. nih.govtandfonline.comoup.comnih.govpnas.org These studies aim to determine kinetic parameters such as kcat (turnover number) and Km (Michaelis constant), which provide insights into the enzyme-substrate interaction and catalytic efficiency.

For example, kinetic parameters have been determined for soluble and immobilized trypsin using substrates like Tos-Arg-OMe and N-benzoyl-L-arginine ethyl ester (BAEE). nih.gov These studies have shown that immobilization can affect the kcat values for esterase activity, which is relevant to the hydrolysis of substrates like Tos-Arg-OMe. nih.gov

Research has also investigated the kinetics of hydrolysis of synthetic substrates, including esters of N-alpha-toluene-p-sulphonyl and N-alpha-benzoyl derivatives of L-arginine, by different forms of trypsin (alpha- and beta-trypsin). nih.gov These comparisons, often utilizing substrates structurally related to this compound derivatives, help to understand the catalytic mechanisms and substrate specificity of these proteases. nih.gov

Furthermore, kinetic studies using Tos-Arg-OMe have been conducted to assess the activity of proteases from various sources, including wheat flour proteases and snake venom serine proteases. tandfonline.compnas.orguniprot.org These studies demonstrate the utility of Tos-Arg-OMe as a standard substrate for measuring trypsin-like activity and characterizing enzyme kinetics in different biological systems. tandfonline.compnas.org

Anomalous behavior of trypsin with N-alpha-tosyl-L-arginine methyl ester as a substrate has been observed and fitted to a substrate activation scheme in kinetic studies. oup.com This highlights the complexity of enzyme kinetics and the role of substrates like Tos-Arg-OMe in elucidating these mechanisms.

Table 1: Examples of Kinetic Studies Involving Tos-Arg-OMe

Enzyme SourceSubstrateKey Findings Related to KineticsCitation
Bovine Trypsin (Soluble/Immobilized)Tos-Arg-OMeImmobilization affects kcat for esterase activity; influences aminolysis/hydrolysis ratio. nih.gov
Wheat Flour ProteasesTos-Arg-OMeUsed to measure trypsin-like activity; affected by inhibitors like iodoacetamide. tandfonline.com
Bovine alpha- and beta-TrypsinEsters of N-alpha-tosyl-L-arginineComparison of specificity constants (kcat/Km) to understand catalytic efficiency and specificity. nih.gov
Nerve Growth Factor (NGF)Tos-Arg-OMeUsed to measure enzymatic activity; kinetic analysis of inhibition. pnas.org
Bovine TrypsinTos-Arg-OMeExhibits anomalous behavior fitted to a substrate activation scheme. oup.com

These kinetic studies underscore the importance of this compound derivatives as probes for understanding protease function, which is indirectly relevant to the development and optimization of enzymatic peptide synthesis methodologies.

Tos Arg Oh in Enzyme Inhibition and Protease Research

Mechanism of Enzyme Inhibition by Arginine Derivatives

Arginine derivatives can inhibit enzymes through various mechanisms, primarily by interfering with substrate binding or the catalytic process.

Competitive Inhibition Mechanisms

Competitive inhibition occurs when an inhibitor molecule competes with the natural substrate for binding to the enzyme's active site libretexts.orglibretexts.org. Arginine derivatives, including Tos-Arg-OH, can act as competitive inhibitors because they structurally resemble arginine, the natural substrate for many proteases nih.govresearchgate.net. By binding to the active site, they prevent the substrate from binding and undergoing catalysis. This type of inhibition is reversible, and increasing the substrate concentration can overcome it libretexts.orglibretexts.org. For instance, studies on nitric oxide synthases (NOS), enzymes that utilize L-arginine, have shown that various arginine derivatives act as competitive inhibitors by interacting with the arginine-binding site nih.govresearchgate.net.

Reaction-Based Inhibition

Reaction-based inhibition, also known as mechanism-based or suicide inhibition, involves an inhibitor that is a substrate analog. The enzyme begins to catalyze a reaction with the inhibitor, but this process converts the inhibitor into a highly reactive molecule that irreversibly binds to the enzyme, typically at the active site libretexts.orglibretexts.orgsavemyexams.com. Some arginine derivatives have been observed to act as reaction-based inhibitors for certain enzymes, such as nitric oxide synthases nih.govresearchgate.net. This mechanism requires the enzyme to be catalytically active for the inhibition to occur researchgate.net.

This compound as a Substrate and Inhibitor for Proteases

This compound and its esters, such as Tosyl-L-arginine methyl ester (TAME), are widely used in protease research as both substrates and inhibitors ontosight.aiscientificlabs.co.uk. Their interaction with proteases, particularly trypsin and trypsin-like enzymes, provides valuable insights into enzyme specificity and catalytic mechanisms.

Studies with Trypsin and Trypsin-like Serine Proteases

Trypsin is a well-characterized serine protease that specifically cleaves peptide bonds at the carboxyl side of lysine (B10760008) and arginine residues prospecbio.com. This compound and its derivatives, like TAME, have been extensively used as synthetic substrates to measure trypsin activity ontosight.aiscientificlabs.co.ukprospecbio.comfrontiersin.org. The hydrolysis of TAME by trypsin, for example, releases methanol (B129727) and this compound, which can be quantified spectrophotometrically prospecbio.com.

Studies have utilized TAME to assess trypsin-like activity in various biological samples scientificlabs.co.ukfrontiersin.org. Research on the midgut proteases of Pieris brassicae larvae, for instance, employed TAME as an esterolytic substrate to determine trypsin-like activity frontiersin.org. Similarly, TAME has been used to measure trypsin activity in pancreatin (B1164899) and human intestinal samples scientificlabs.co.uk.

Beyond being a substrate, this compound and its analogs can also act as inhibitors of trypsin and other trypsin-like enzymes such as thrombin and plasmin ontosight.ainih.gov. Nα-Tosyl-L-lysine chloromethyl ketone (TLCK), a lysine analog with a tosyl group, is a known irreversible inhibitor of trypsin and thrombin, alkylating a histidine residue in the active site sigmaaldrich.com. While this compound itself might primarily act as a competitive inhibitor or a poor substrate for some proteases, studies on Nα-(arylsulfonyl)-L-arginine esters have shown inhibitory effects on thrombin, with some esters being hydrolyzed by thrombin and trypsin, albeit more slowly than TAME nih.gov.

Investigation of Arginine-Specific Proteases

Arginine-specific proteases are a class of enzymes that cleave peptide bonds specifically after arginine residues creative-enzymes.com. These proteases play crucial roles in various physiological processes, including blood coagulation and immune responses creative-enzymes.com. This compound and related compounds are valuable tools for investigating the substrate specificity and inhibition of these enzymes.

While some arginine-specific proteases, like those from Porphyromonas gingivalis, are highly specific for Arg-X motifs and can cleave Arg-Pro linkages, the interaction with synthetic substrates like Tos-Arg-OMe can vary creative-enzymes.comtandfonline.com. For example, honeydew melon protease D, a serine endopeptidase, did not cleave Tos-Arg-OMe, indicating differences in substrate specificity compared to trypsin tandfonline.com. This highlights the utility of using various arginine derivatives, including this compound and its esters, to profile the substrate preferences of different arginine-specific proteases.

Fluorogenic Substrates Incorporating Tosylarginine

Fluorogenic substrates are compounds that become fluorescent upon enzymatic cleavage, allowing for sensitive and real-time monitoring of enzyme activity nih.govresearchgate.net. The incorporation of tosylarginine into fluorogenic substrates has been a significant development in protease assays.

These substrates typically consist of a peptide sequence recognized by the protease, with a fluorophore attached, often at the carboxyl terminus of the arginine residue. Cleavage by the protease releases the fluorophore, resulting in a measurable increase in fluorescence nih.govresearchgate.nettandfonline.com.

An example of such a substrate is Tos-Gly-Pro-Arg-AMC, where AMC (7-amino-4-methylcoumarin) is the fluorophore sigmaaldrich.comchemimpex.com. This substrate is cleaved by proteases that recognize the Gly-Pro-Arg sequence, a common cleavage site for enzymes like thrombin and plasma kallikrein sigmaaldrich.commdpi.com. The tosyl group in these substrates can enhance stability and specificity chemimpex.com.

Design and Application of N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin (Tos-Gly-Pro-Arg-AMC)

Tos-Gly-Pro-Arg-AMC is a synthetic fluorogenic substrate designed for measuring the activity of certain proteases, particularly trypsin-like enzymes nih.govuantwerpen.bemdpi.com. Its design incorporates the Tosyl group and an optimized peptide sequence (Gly-Pro-Arg) that mimics the recognition site of target proteases, followed by the fluorogenic leaving group, 7-amino-4-methylcoumarin (B1665955) (AMC) nih.govchemimpex.com.

Upon cleavage by a specific protease, the AMC moiety is released. Free AMC is highly fluorescent when excited at approximately 360 nm, emitting light at around 460 nm nih.govmedchemexpress.com. This allows for continuous, real-time monitoring and quantification of enzyme activity by measuring the increase in fluorescence over time chemimpex.com. Tos-Gly-Pro-Arg-AMC is widely used in various biochemical assays to evaluate protease activity in biological samples and to screen for potential enzyme inhibitors chemimpex.comchemimpex.com. For example, it has been used to measure trypsin-like activity in fecal and colonic tissue samples in studies related to inflammatory bowel disease mdpi.com.

Kinetic Analysis of Enzyme-Inhibitor Interactions

Kinetic analysis is crucial for understanding the mechanism and potency of enzyme inhibitors, including this compound and its derivatives fiveable.menumberanalytics.com. By measuring the rate of an enzymatic reaction under varying concentrations of the enzyme, substrate, and inhibitor, researchers can determine key kinetic parameters that describe the enzyme-inhibitor interaction rsc.org.

Determination of Inhibition Constants (Ki, IC50)

Inhibition constants, specifically Ki and IC50, are quantitative measures of inhibitor potency nih.govportacelltec.de. The IC50 value represents the concentration of an inhibitor required to reduce the maximum enzyme activity by 50% portacelltec.de. The Ki value, or the inhibition constant, represents the dissociation constant of the enzyme-inhibitor complex and is a more fundamental measure of inhibitor affinity, independent of substrate concentration (for competitive inhibition) nih.gov. These constants are typically determined by measuring enzyme activity over a range of inhibitor concentrations and analyzing the resulting data nih.govportacelltec.de. For tight-binding inhibitors, specialized methods like the Morrison equation may be used for accurate Ki determination numberanalytics.com.

Lineweaver-Burk Plots and Dixon Plots for Characterization

Graphical methods, such as Lineweaver-Burk plots and Dixon plots, are commonly used to visualize and characterize the type of enzyme inhibition and to determine kinetic parameters like Ki fiveable.menih.gov.

The Lineweaver-Burk plot, a double reciprocal plot (1/V versus 1/[S]), can help distinguish between different types of reversible inhibition (competitive, non-competitive, uncompetitive) based on how the inhibitor affects the slope and intercepts of the plot fiveable.menih.gov.

The Dixon plot, which plots the reciprocal of the reaction velocity (1/v) against the inhibitor concentration ([I]) at different fixed substrate concentrations, is particularly useful for determining the type of inhibition and the Ki value fiveable.menih.govuni-due.de. For a competitive inhibitor, the lines at different substrate concentrations will intersect on the y-axis. For a non-competitive inhibitor, they will intersect on the x-axis. The intersection point can be used to graphically determine the Ki. fiveable.meportacelltec.de

These kinetic analyses, utilizing plots like Lineweaver-Burk and Dixon plots, provide valuable insights into how this compound or its derivatives interact with the enzyme's active site or other sites, contributing to the understanding of the inhibition mechanism nih.govuni-due.de.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (Nα-Tosyl-L-arginine)52501 nih.gov
Tos-Gly-Pro-Arg-AMC (N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin)24899877

Data Tables

While specific numerical data tables for Ki/IC50 values of this compound itself were not extensively detailed across multiple sources in the search results, the application of Tos-Gly-Pro-Arg-AMC in kinetic studies provides examples of data that would be generated in this field. For instance, studies determining kinetic parameters for protease cleavage of Tos-Gly-Pro-Arg-AMC illustrate the type of data gathered.

Here is an example of how kinetic data for a protease acting on Tos-Gly-Pro-Arg-AMC might be presented, based on the search results discussing kinetic analysis nih.govstanford.edu:

Protease Name Substrate Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
FhCL1 Tos-Gly-Pro-Arg-AMC 60 0.13 2227.1
FhCL2 Tos-Gly-Pro-Arg-AMC 5.28 0.720 1.36 x 10⁵

Similarly, when studying inhibition, data tables would typically show the enzyme activity at various inhibitor concentrations to determine IC50 and for use in generating kinetic plots for Ki determination.

Inhibitor Concentration (µM) Enzyme Activity (% of control)
0 100
0.1 95
0.5 80
1 60
5 30
10 15

Note: This table is a hypothetical example illustrating the type of data collected for IC50 determination.

Biochemical and Biological Applications of Tos Arg Oh

Investigation of Protein-Protein Interactions

Tos-Arg-OH, particularly when incorporated into synthetic peptides, plays a role in the investigation of protein-protein interactions (PPIs). The arginine residue, with its positively charged guanidinium (B1211019) group, is frequently involved in key interactions at protein interfaces, including electrostatic interactions and hydrogen bonding, which are crucial for the specificity and stability of protein complexes explorationpub.comnih.gov. By synthesizing peptides containing this compound or its protected forms like Boc-Arg(Tos)-OH, researchers can create peptide-based probes to mimic natural protein segments involved in interactions chemimpex.comexplorationpub.com. These synthetic peptides can be used to probe protein binding sites, study conformational changes upon binding, and elucidate the molecular mechanisms underlying biological processes and disease states . The incorporation of protected arginine allows for controlled peptide synthesis, which is essential for generating well-defined molecules for interaction studies .

Studies of Enzyme-Substrate Specificity

This compound and its derivatives are widely utilized in the study of enzyme-substrate specificity, particularly for proteases that cleave after arginine residues. Enzymes exhibit high specificity for their substrates, determined by the shape, size, and chemical properties of their active sites quora.comnumberanalytics.com. The arginine residue is a common recognition determinant for many proteases, including trypsin, thrombin, and plasmin ontosight.aipnas.org.

Synthetic substrates incorporating this compound or related structures, such as Tos-Gly-Pro-Arg-AMC (7-amino-4-methylcoumarin), are used in enzyme assays to measure enzymatic activity and understand substrate preferences pnas.orgfrontiersin.org. By using peptides with variations around the arginine residue, researchers can determine the enzyme's specificity profile and gain insights into the molecular basis of substrate recognition frontiersin.org. For instance, studies using peptides like Tos-Gly-Pro-Arg-AMC have helped characterize the kinetic parameters and substrate specificity of various proteases, including those from parasites frontiersin.org. The ability of this compound derivatives to act as substrates or inhibitors provides a means to study enzyme mechanisms and identify potential therapeutic targets chemimpex.comontosight.aichemimpex.com.

Modulation of Metabolic Pathways

While L-arginine is a key player in several metabolic pathways, including the urea (B33335) cycle and nitric oxide synthesis, the direct role of this compound in modulating these pathways is primarily indirect ontosight.aioaepublish.comnih.gov. This compound is used as a building block to synthesize peptides that may interact with enzymes or receptors involved in metabolic processes chemimpex.comontosight.aichemimpex.com. For example, peptides containing arginine residues synthesized using protected forms of arginine can be designed to target enzymes within metabolic pathways, potentially acting as inhibitors or activators chemimpex.comchemimpex.com. Research utilizing such synthetic peptides can contribute to understanding metabolic regulation and exploring potential therapeutic interventions for metabolic diseases chemimpex.com.

Bioconjugation Techniques

This compound, particularly in its protected form (Boc-Arg(Tos)-OH), is employed in bioconjugation techniques. Bioconjugation involves the chemical linking of biomolecules, such as peptides, to other molecules or surfaces chemimpex.com. The protected functional groups in derivatives like Boc-Arg(Tos)-OH allow for selective chemical modifications, which is crucial for creating well-defined conjugates .

Creating Peptide-Based Probes and Sensors

Synthetic peptides incorporating protected arginine residues are used to create peptide-based probes and sensors for biological applications chemimpex.combeilstein-journals.orgbeilstein-journals.orgmagtech.com.cn. These probes can be designed to selectively bind to target molecules, such as proteins or nucleic acids, and can be functionalized with reporter groups like fluorophores for detection and imaging beilstein-journals.orgmagtech.com.cn. The ability to precisely incorporate arginine residues using building blocks like this compound derivatives allows for the design of probes with specific binding affinities and selectivities beilstein-journals.org. For example, peptide-based fluorescent probes containing arginine have been developed to study molecular interactions and enzyme activity beilstein-journals.org.

Development of Biomaterials

Peptides synthesized using protected arginine derivatives can be incorporated into the development of biomaterials chemimpex.comsmolecule.com. The unique properties of peptides, such as their ability to self-assemble and interact with biological systems, make them suitable for various biomaterial applications, including drug delivery systems and tissue engineering scaffolds smolecule.com. The inclusion of arginine residues can influence the properties of these biomaterials, such as their charge, hydrophilicity, and interactions with cells and biomolecules .

Incorporation into Synthetic Peptides for Biological Studies

A primary application of this compound and its protected forms is their incorporation into synthetic peptides for a wide range of biological studies cymitquimica.comchemimpex.comchemimpex.comontosight.aichemimpex.comjst.go.jpsci-hub.semdpi.com. Solid-phase peptide synthesis (SPPS) is a common method for synthesizing peptides, and protected amino acid derivatives like Boc-Arg(Tos)-OH are essential building blocks in this process chemimpex.compeptide.com. The tosyl group serves as a protecting group for the guanidino function of arginine during peptide chain elongation, preventing unwanted side reactions peptide.com.

Mimicry of Native Arginine Residues

Due to its structural origin from L-arginine, this compound can act as a mimic or analog of native arginine residues in certain contexts ontosight.ai. Arginine is a basic amino acid with a guanidino group that is typically protonated at physiological pH, contributing to positive charge and engaging in hydrogen bonding and salt bridge interactions cymitquimica.commassey.ac.nz. The tosyl group on this compound modifies the electronic and steric properties around the alpha-amino group, but the core arginine side chain, including the guanidino group, remains cymitquimica.com.

In peptide synthesis, protected arginine derivatives like Boc-Arg(Tos)-OH or Fmoc-Arg(Tos)-OH are commonly used as building blocks to incorporate arginine into peptide chains targetmol.comontosight.ai. The tosyl group, often placed on the guanidino group in these protected forms, serves to prevent unwanted side reactions during synthesis ontosight.ai. While these are protected forms, the underlying principle relates to presenting an arginine-like structure within a growing peptide.

Research has explored the development of artificial amino acids designed to mimic arginine, particularly its positively charged guanidino group, for applications such as antifungal peptides massey.ac.nz. These mimics aim to retain the high pKa and interaction capabilities of the arginine guanidine (B92328) group while potentially offering advantages in synthesis or stability massey.ac.nz. Although this compound itself is a modified natural amino acid rather than a de novo mimic, its use in peptide synthesis allows for the incorporation of an arginine scaffold, which, upon deprotection (if applicable in the specific synthesis strategy), functions as a native arginine residue within the peptide sequence.

Studies investigating enzyme inhibition mechanisms sometimes utilize arginine derivatives to probe active site interactions. For instance, Nα-p-Tosyl-L-arginine methyl ester (TAME), a derivative of this compound, is a known substrate and inhibitor for various proteases that typically cleave after arginine residues, such as trypsin, thrombin, and plasmin ontosight.ai. This highlights how the arginine core, even with modifications, can still engage with enzymes that recognize arginine, acting as a functional mimic or competitive agent.

Alteration of Peptide Stability and Bioavailability

The incorporation of modified amino acids like this compound (or its protected forms) into peptides can influence their stability and bioavailability. Peptide stability is crucial as peptides can be susceptible to degradation by proteases in biological environments americanpharmaceuticalreview.com. Modifications can alter the peptide's susceptibility to enzymatic cleavage. While this compound is primarily discussed in the context of peptide synthesis as a protected building block, the resulting peptide sequences incorporating arginine residues can have their stability affected by the context of the sequence and the presence of modifications during synthesis.

The tosyl group on arginine derivatives is a protecting group often removed during the final cleavage step in solid-phase peptide synthesis peptide.com. However, the choice of protecting group and synthesis strategy can impact the final peptide's integrity and potential for side reactions, which indirectly affects its effective stability and purity nih.gov. For example, the removal of the tosyl group during cleavage can potentially lead to side reactions with other residues like tryptophan peptide.com.

Research findings on peptide synthesis using protected arginine derivatives like Boc-Arg(Tos)-OH have investigated side reactions such as delta-lactam formation, which can impact the purity and yield of the synthesized peptide nih.gov. Minimizing such side reactions is essential for producing stable and biologically active peptides.

Here is a table summarizing some properties of this compound and Arginine:

PropertyThis compoundArginine
Molecular Formula C₁₃H₂₀N₄O₄S nih.govC₆H₁₄N₄O₂ nih.gov
Molecular Weight 328.4 g/mol chemimpex.com174.17 g/mol nih.gov
PubChem CID 52501 nih.gov232 (DL-Arginine), 6322 (L-Arginine) nih.govnih.gov
Key Modification Tosyl group on the alpha-amino group cymitquimica.comNone (native amino acid)
Role in Peptide Synthesis Protected building block chemimpex.comNative amino acid building block
Basic Character Possesses the guanidino group of arginine cymitquimica.comBasic amino acid with guanidino group nih.gov

Note: The PubChem CID for L-Arginine is 6322 nih.gov. The PubChem CID for DL-Arginine is 232 nih.gov. The PubChem CID for this compound is 52501 nih.gov.

Advanced Research Methodologies Involving Tos Arg Oh

Computational Studies and Molecular Modeling

Computational methods and molecular modeling play a crucial role in understanding the potential interactions between Tos-Arg-OH derivatives and target molecules, predicting binding characteristics, and elucidating the underlying mechanisms.

Docking Analysis with Proteins

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand (such as a this compound derivative) when bound to a protein target. This method allows researchers to estimate the binding affinity and identify key residues in the protein's active site or binding pocket that interact with the ligand. Studies have utilized docking analysis to explore the interactions of this compound derivatives with proteins like thrombin and trypsin, providing insights into potential binding modes fishersci.com.

Quantum-Mechanical Calculations for Interaction Insights

Beyond predicting binding poses, quantum-mechanical calculations can provide a more detailed understanding of the nature of the interactions between this compound derivatives and protein residues. These calculations can shed light on the types of forces involved, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, offering a deeper insight into the stability and specificity of the binding complex fishersci.com.

Molecular Dynamics Simulations

Molecular dynamics simulations are employed to study the time-dependent behavior of molecular systems. In the context of this compound and proteins, these simulations can provide information about the stability of the ligand-protein complex, conformational changes in the protein or ligand upon binding, and the dynamics of interactions over time. This dynamic perspective complements the static view provided by docking studies.

Spectroscopic Methods for Interaction Analysis

Spectroscopic techniques offer experimental means to investigate the binding of this compound derivatives to proteins and analyze the resulting changes in molecular properties.

Fluorescence Spectroscopy in Binding Studies

Fluorescence spectroscopy is a sensitive technique often used to study molecular interactions, including the binding of small molecules to proteins. Changes in the intrinsic fluorescence of a protein (often due to tryptophan, tyrosine, or phenylalanine residues) upon ligand binding can indicate interaction and provide data on binding affinity and the number of binding sites. Fluorescence spectroscopy has been applied in studies investigating the binding of this compound derivatives to proteins like thrombin.

UV-Vis Absorption and Circular Dichroism Spectroscopy

UV-Vis absorption spectroscopy can be used to detect the formation of a complex between a ligand and a protein if one or both molecules undergo changes in their electronic absorption spectra upon binding. Circular Dichroism (CD) spectroscopy is particularly useful for studying changes in the secondary structure of proteins. Both UV-Vis absorption and CD spectroscopy have been utilized to analyze the interactions between this compound derivatives and proteins, potentially revealing conformational changes induced by binding.

Chromatographic Techniques in Analysis

Chromatography plays a vital role in the study of this compound and its derivatives. These separation techniques enable researchers to isolate, identify, and quantify the compound in various matrices, ensuring purity and providing insights into reaction processes.

HPLC for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and its protected forms, such as Fmoc-Arg(Tos)-OH and Boc-Arg(Tos)-OH capotchem.cnnih.govontosight.ai. HPLC is particularly valuable for determining the purity of synthesized this compound and monitoring chemical reactions involving this compound.

For purity analysis, reversed-phase HPLC is commonly employed. This method separates compounds based on their hydrophobicity, with a stationary phase that is non-polar and a mobile phase that is a mixture of polar and less polar solvents, such as water and acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA) rsc.org. Detection is typically performed using UV absorbance, often at wavelengths around 210 nm or 270 nm, depending on the specific chromophores present in the molecule or its protecting groups rsc.org. Purity levels for this compound are frequently specified based on HPLC analysis, with reported purities often exceeding 98% capotchem.cn. Similarly, protected derivatives like Fmoc-Arg(Tos)-OH are analyzed by HPLC to confirm purity, with reported values typically above 95.0% nih.govontosight.ai.

HPLC is also a crucial tool for monitoring the progress of reactions involving this compound or its derivatives. For instance, RP-HPLC has been used to monitor the hydrolysis of Boc-Arg(Tos) derivatives researchgate.net. By analyzing samples taken at different time points, researchers can track the consumption of starting material, the formation of products, and the appearance of any by-products. This allows for optimization of reaction conditions and determination of reaction kinetics. The analysis of basic amino acids like arginine by HPLC can be challenging with typical reversed-phase methods, but specialized columns and mobile phases utilizing ion-exchange principles can provide effective separation and retention sielc.com.

Paper Chromatography for Derivative Analysis

Paper chromatography, while less common for high-precision quantitative analysis compared to HPLC, has historically been applied to the separation and analysis of amino acids and their derivatives, including arginine-containing compounds libretexts.orgscribd.com. This technique utilizes a piece of high-quality filter paper as the stationary phase and a developing solvent system as the mobile phase scribd.com. Compounds separate based on their differential partitioning between the stationary and mobile phases.

Paper chromatography can be used for the qualitative analysis of amino acids and their derivatives. For the detection of amino acids like arginine on a paper chromatogram, spraying with a visualizing agent such as Ninhydrin is a standard procedure, resulting in the appearance of colored spots scribd.com. Another specific reagent for detecting arginine and other guanidine (B92328) derivatives is the Sakaguchi reagent, which involves sequential spraying with 1-naphthol (B170400) in sodium hydroxide (B78521) followed by a mixture of aqueous sodium hydroxide and bromine sarponggroup.com.

While specific detailed research findings solely focused on the paper chromatographic analysis of this compound itself are less prevalent in recent literature compared to HPLC, paper chromatography has been mentioned in the context of analyzing peptides containing Arg(Tos) residues oup.com. The technique can be useful for quickly assessing the presence or absence of certain components in a mixture or for preliminary separation before other analytical methods. It has also been described for separating overlapping amino acids, including the separation of asparagine and arginine scispace.com.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tos-Arg-OH
Reactant of Route 2
Tos-Arg-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.